molecular formula C16H19N2O2S+ B427334 1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone

1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone

Katalognummer: B427334
Molekulargewicht: 303.4g/mol
InChI-Schlüssel: INCGYHPVJAEXLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium is a complex organic compound with a unique structure that combines elements of azepine, thiazole, and indole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s unique structure allows it to bind to multiple targets, making it a versatile tool in scientific research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5-acetyl-12a-hydroxy-5H,5aH,7H,8H,9H,10H,11H,12aH-azepino[2’,1’:2,3][1,3]thiazolo[5,4-b]indol-12-ium lies in its complex structure, which combines multiple heterocyclic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C16H19N2O2S+

Molekulargewicht

303.4g/mol

IUPAC-Name

1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone

InChI

InChI=1S/C16H19N2O2S/c1-11(19)18-13-8-5-4-7-12(13)16(20)15(18)21-14-9-3-2-6-10-17(14)16/h4-5,7-8,15,20H,2-3,6,9-10H2,1H3/q+1

InChI-Schlüssel

INCGYHPVJAEXLI-UHFFFAOYSA-N

SMILES

CC(=O)N1C2C(C3=CC=CC=C31)([N+]4=C(S2)CCCCC4)O

Kanonische SMILES

CC(=O)N1C2C(C3=CC=CC=C31)([N+]4=C(S2)CCCCC4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.